5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile
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Overview
Description
5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an acetyl group, an amino group, a trifluoromethylphenyl group, and a carbonitrile group
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus can bind to multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to have a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate product. This intermediate is then subjected to cyclization and acetylation reactions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole: This compound shares structural similarities but features a pyrazole ring instead of a pyrrole ring.
4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile: Similar structure but lacks the acetyl group.
Uniqueness
5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O/c1-8(21)13-12(19)9(6-18)7-20(13)11-4-2-3-10(5-11)14(15,16)17/h2-5,7H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTBHKVOEHAZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CN1C2=CC=CC(=C2)C(F)(F)F)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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